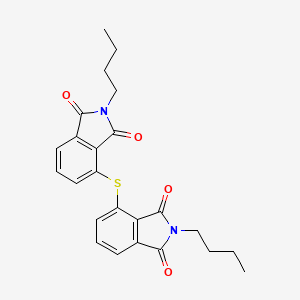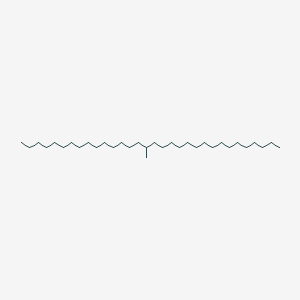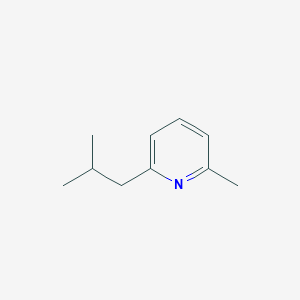
2-Methyl-6-(2-methylpropyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(2-methylpropyl)pyridine is an organic compound belonging to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a methyl group at the second position and a 2-methylpropyl group at the sixth position of the pyridine ring. Pyridine derivatives are widely studied due to their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction.
Another method involves the use of Grignard reagents. In this approach, 2-methylpyridine is reacted with a Grignard reagent derived from 2-methylpropyl bromide in the presence of a suitable catalyst such as copper(I) iodide. This method is advantageous due to its high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions such as temperature and pressure. This method is preferred for large-scale production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-6-(2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyridine ring acts as a nucleophile. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-(2-methylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(2-methylpropyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: Lacks the 2-methylpropyl group, resulting in different chemical properties and reactivity.
6-Methylpyridine: Similar structure but with a methyl group at the sixth position instead of the 2-methylpropyl group.
2,6-Dimethylpyridine: Contains methyl groups at both the second and sixth positions, differing in steric and electronic effects.
Uniqueness
2-Methyl-6-(2-methylpropyl)pyridine is unique due to the presence of both a methyl group and a 2-methylpropyl group on the pyridine ring. This combination of substituents imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. These unique features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
60439-17-0 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-methyl-6-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H15N/c1-8(2)7-10-6-4-5-9(3)11-10/h4-6,8H,7H2,1-3H3 |
Clave InChI |
GZUUJUQRAWMIGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


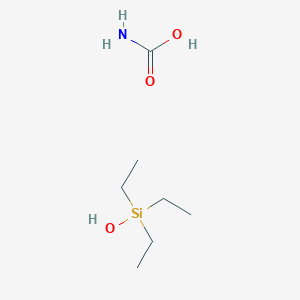
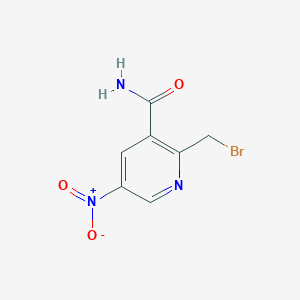
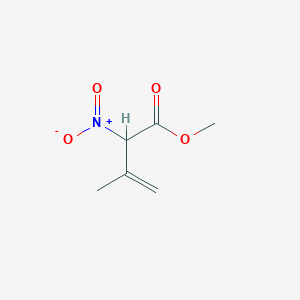
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
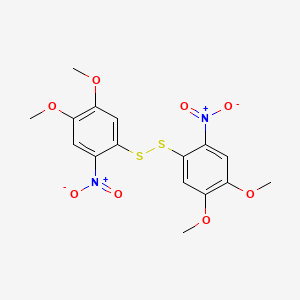
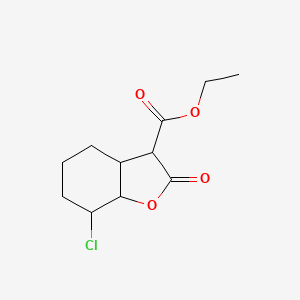
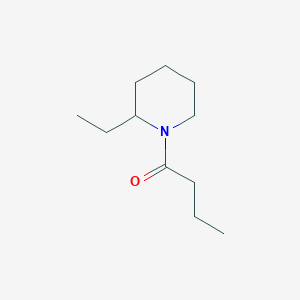
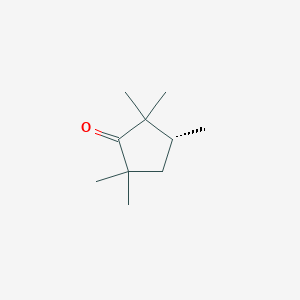
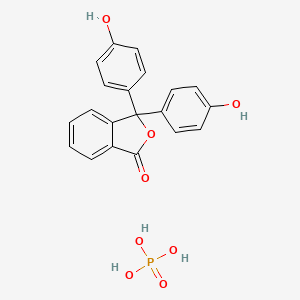
![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)
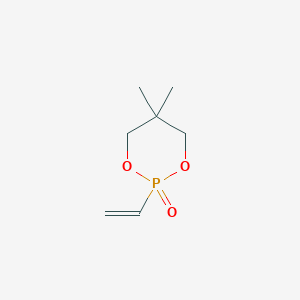
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
